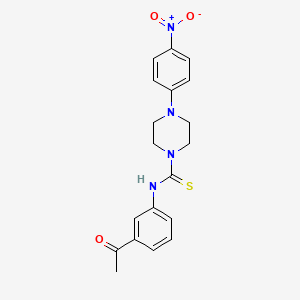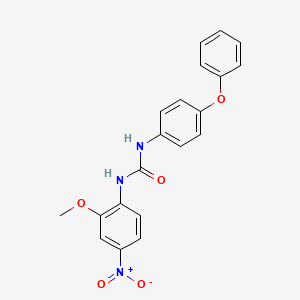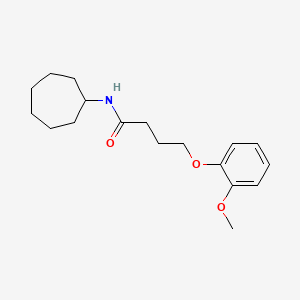![molecular formula C17H16FN5O3 B4114425 N-(4-fluorophenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B4114425.png)
N-(4-fluorophenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea
Descripción general
Descripción
N-(4-fluorophenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea, also known as MBCQ, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous and pleiotropic protein kinase that plays critical roles in many cellular processes, including cell proliferation, differentiation, apoptosis, and DNA repair. CK2 is overexpressed in many types of cancer, and its dysregulation is associated with tumor progression and resistance to chemotherapy. Therefore, CK2 inhibitors, such as MBCQ, have emerged as promising anticancer agents.
Mecanismo De Acción
N-(4-fluorophenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea binds to the ATP-binding site of CK2 and blocks its catalytic activity. CK2 is a serine/threonine kinase that phosphorylates a wide range of substrates, including many oncogenic proteins. CK2 promotes tumor cell survival and proliferation by activating prosurvival pathways and inhibiting proapoptotic pathways. N-(4-fluorophenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea disrupts this balance and triggers a cascade of events leading to cancer cell death.
Biochemical and physiological effects:
N-(4-fluorophenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea has been shown to have minimal toxicity and side effects in normal cells and tissues. It does not affect the viability or function of noncancerous cells, such as fibroblasts, endothelial cells, and lymphocytes. N-(4-fluorophenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea has good pharmacokinetic properties and can penetrate the blood-brain barrier, making it a potential candidate for the treatment of brain tumors. N-(4-fluorophenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea also exhibits anti-inflammatory and antiviral activities, which may have therapeutic implications for other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluorophenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea is a valuable tool for studying the role of CK2 in cancer biology and for developing new anticancer drugs. Its selectivity and potency make it a superior inhibitor compared to other CK2 inhibitors, such as TBB and CX-4945. However, N-(4-fluorophenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea has some limitations for lab experiments. Its synthesis is complex and time-consuming, and its cost may be prohibitive for some researchers. N-(4-fluorophenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea also has some off-target effects on other kinases, such as PIM1 and DYRK1A, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the development and application of N-(4-fluorophenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea. First, further optimization of the synthesis and formulation of N-(4-fluorophenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea may improve its efficacy and reduce its cost. Second, the combination of N-(4-fluorophenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea with other anticancer agents, such as chemotherapy, immunotherapy, or targeted therapy, may enhance its therapeutic potential and overcome drug resistance. Third, the identification of biomarkers that predict the response to N-(4-fluorophenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea may improve patient selection and treatment outcomes. Fourth, the investigation of the role of CK2 in other diseases, such as neurodegenerative disorders, viral infections, and autoimmune diseases, may expand the therapeutic applications of N-(4-fluorophenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea has been extensively studied for its anticancer properties in vitro and in vivo. It has been shown to inhibit the growth and survival of various cancer cell lines, including breast, prostate, lung, colon, and leukemia cells. N-(4-fluorophenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea induces apoptosis and cell cycle arrest in cancer cells by targeting CK2 and its downstream signaling pathways, such as Akt, NF-κB, and Wnt/β-catenin. N-(4-fluorophenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea also enhances the sensitivity of cancer cells to chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O3/c18-11-1-3-12(4-2-11)19-17(24)20-13-5-6-14(16-15(13)21-26-22-16)23-7-9-25-10-8-23/h1-6H,7-10H2,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBOMLURYKOWQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-phenyl-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4114343.png)

![2-(5-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4114352.png)
![4-fluoro-N-(4-methoxyphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B4114360.png)


![methyl 2-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-5-benzyl-3-thiophenecarboxylate](/img/structure/B4114375.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(5-chloro-2-methylphenyl)alaninamide](/img/structure/B4114377.png)

![ethyl 5-benzyl-2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4114408.png)
![methyl 4-ethyl-5-methyl-2-({[2-(3,4,5-triethoxybenzoyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4114412.png)

![methyl 5-[(diethylamino)carbonyl]-2-[({[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4114440.png)
![N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide hydrochloride](/img/structure/B4114444.png)